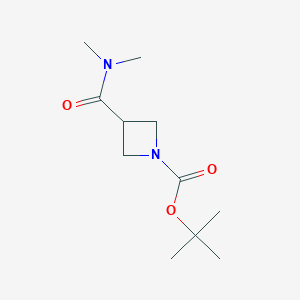
Tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C11H20N2O3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and dimethylcarbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general steps are as follows:
Formation of Azetidine Intermediate: Azetidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl azetidine-1-carboxylate.
Carbamoylation: The tert-butyl azetidine-1-carboxylate is then treated with dimethylcarbamoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate: undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamoyl group.
Hydrolysis: Under acidic or basic conditions, the ester and carbamoyl groups can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, often at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include substituted azetidines with various functional groups.
Hydrolysis: Products include tert-butyl azetidine-1-carboxylate and dimethylamine.
Oxidation and Reduction: Products include N-oxides or reduced amine derivatives.
Scientific Research Applications
Tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate involves its interaction with biological targets through its carbamoyl and azetidine moieties. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate: can be compared with other azetidine derivatives, such as:
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: This compound has a cyanomethylene group instead of a dimethylcarbamoyl group, leading to different reactivity and applications.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: The presence of a hydroxymethyl group imparts different chemical properties and potential biological activities.
Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate: The methylsulfonyl group provides unique reactivity, particularly in sulfonation reactions.
The uniqueness of This compound lies in its combination of the tert-butyl ester and dimethylcarbamoyl functionalities, which confer specific reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-8(7-13)9(14)12(4)5/h8H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECJYEGBYOWSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

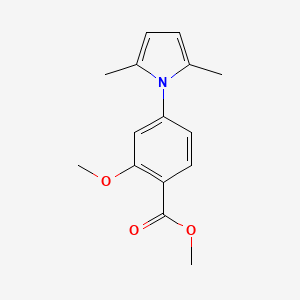
![Methyl 2-[2-(methylamino)acetamido]acetate hydrochloride](/img/structure/B8208056.png)
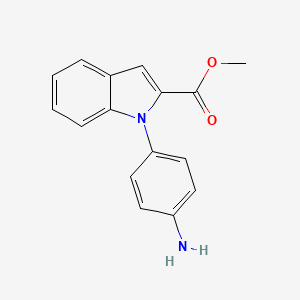
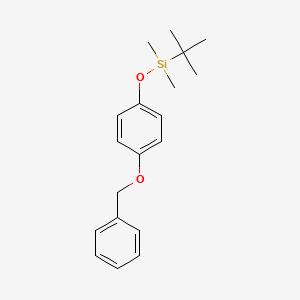
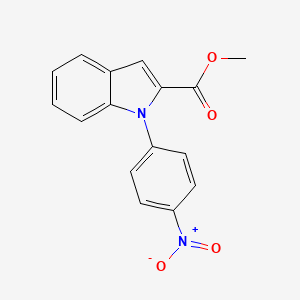
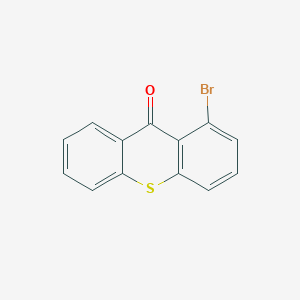
![Benzyl N-[3-(dimethylcarbamoyl)propyl]carbamate](/img/structure/B8208097.png)
![Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8208105.png)
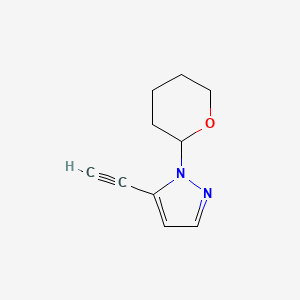
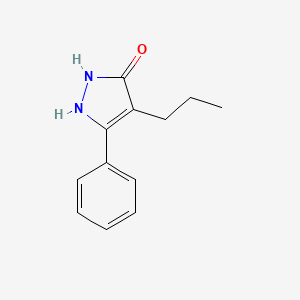
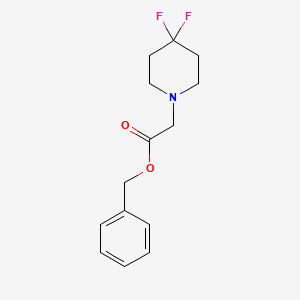
![tert-butyl (1S,4S)-5-acetyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8208142.png)
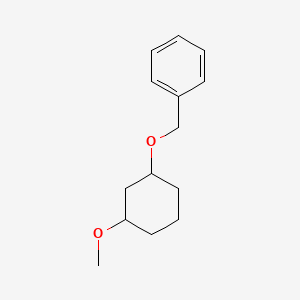
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-en-1-yl)carbamate](/img/structure/B8208160.png)
